

"application of 1-Bromo-3,3-dimethyl-butan-2-ol in agrochemical synthesis"

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Compound of Interest

Compound Name: 1-Bromo-3,3-dimethyl-butan-2-ol

Cat. No.: B039165

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Application of 1-Bromo-3,3-dimethyl-butan-2-ol in Agrochemical Synthesis

Application Note & Protocol

Introduction

1-Bromo-3,3-dimethyl-butan-2-ol is a valuable, non-chiral building block for the synthesis of various agrochemicals, particularly a class of systemic fungicides known as triazoles. While not always a direct precursor, its oxidized form, 1-Bromo-3,3-dimethyl-2-butanone (also known as bromopinacolone), is a key intermediate in the synthesis of prominent fungicides such as triadimefon and its reduction product, triadimenol. These conazole fungicides are widely used in agriculture to control a broad spectrum of fungal diseases, including powdery mildews and rusts on cereals and other crops.[1][2]

The primary mode of action for these triazole fungicides is the inhibition of ergosterol biosynthesis in fungi.[3][4] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[5][6] This targeted mechanism provides effective fungal control with a high degree of selectivity.

This document provides detailed protocols for the conversion of **1-Bromo-3,3-dimethyl-butan-2-ol** to the key intermediate, 1-Bromo-3,3-dimethyl-2-butanone, and its subsequent utilization in the synthesis of the fungicide triadimefon, followed by its reduction to triadimenol.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Appearance
1-Bromo-3,3-dimethyl-butan-2-ol	1-Bromo-3,3-dimethyl-butan-2-ol	C ₆ H ₁₃ BrO	181.07	-
1-Bromo-3,3-dimethyl-2-butanone	1-Bromo-3,3-dimethyl-2-butanone	C ₆ H ₁₁ BrO	179.06	-
Triadimefon	1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one	C ₁₄ H ₁₆ ClN ₃ O ₂	293.75	White crystalline solid
Triadimenol	1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol	C ₁₄ H ₁₈ ClN ₃ O ₂	295.76	-

Table 2: Summary of Synthetic Steps and Yields

Step	Reaction	Key Reagents	Typical Yield
1	Oxidation of 1-Bromo-3,3-dimethyl-butan-2-ol	Pyridinium chlorochromate (PCC)	High
2	Synthesis of Triadimefon Intermediate	1-Bromo-3,3-dimethyl-2-butanone, 4-chlorophenol, Sodium hydroxide	Good
3	Synthesis of Triadimefon	Intermediate from Step 2, 1,2,4-Triazole, Base	~58% (overall from 4-chlorophenol)[7]
4	Reduction to Triadimenol	Triadimefon, Sodium borohydride	High

Experimental Protocols

Step 1: Oxidation of 1-Bromo-3,3-dimethyl-butan-2-ol to 1-Bromo-3,3-dimethyl-2-butanone

This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidizing agent suitable for converting secondary alcohols to ketones without significant side reactions.[8][9][10]

Materials:

- 1-Bromo-3,3-dimethyl-butan-2-ol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Celatom® or Florisil®
- Diethyl ether

- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under a nitrogen atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.
- To the stirred suspension, add a solution of **1-Bromo-3,3-dimethyl-butan-2-ol** (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, dilute the reaction mixture with diethyl ether.
- Pass the mixture through a short pad of silica gel or Celatom®/Florisil® to filter out the chromium byproducts. Wash the pad with additional diethyl ether.
- Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield 1-Bromo-3,3-dimethyl-2-butanone.

Step 2: Synthesis of Triadimefon from 1-Bromo-3,3-dimethyl-2-butanone

This synthesis involves a multi-step process starting with the reaction of bromopinacolone with 4-chlorophenol, followed by bromination and subsequent reaction with 1,2,4-triazole.^[7]

Part A: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone

Materials:

- 1-Bromo-3,3-dimethyl-2-butanone
- 4-chlorophenol
- Sodium hydroxide
- Ethanol
- Water

Procedure:

- Dissolve 4-chlorophenol and sodium hydroxide in a mixture of ethanol and water.
- Add 1-Bromo-3,3-dimethyl-2-butanone to the solution and heat the mixture to reflux.
- After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

Part B: Synthesis of 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone

Materials:

- 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone
- Bromine
- Dichloromethane

Procedure:

- Dissolve 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone in dichloromethane.

- Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.
- Stir until the reaction is complete (disappearance of bromine color).
- Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
- Dry the organic layer and concentrate to yield 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.

Part C: Synthesis of Triadimefon

Materials:

- 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone
- 1,2,4-Triazole
- Potassium carbonate
- Acetone

Procedure:

- In a round-bottom flask, combine 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone, 1,2,4-triazole, and potassium carbonate in acetone.
- Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
- Purify the crude product by recrystallization or column chromatography to obtain pure triadimefon. An overall yield of 58% from 4-chlorophenol has been reported.^[7]

Step 3: Reduction of Triadimefon to Triadimenol

This protocol describes the reduction of the ketone group in triadimefon to a secondary alcohol, yielding triadimenol.

Materials:

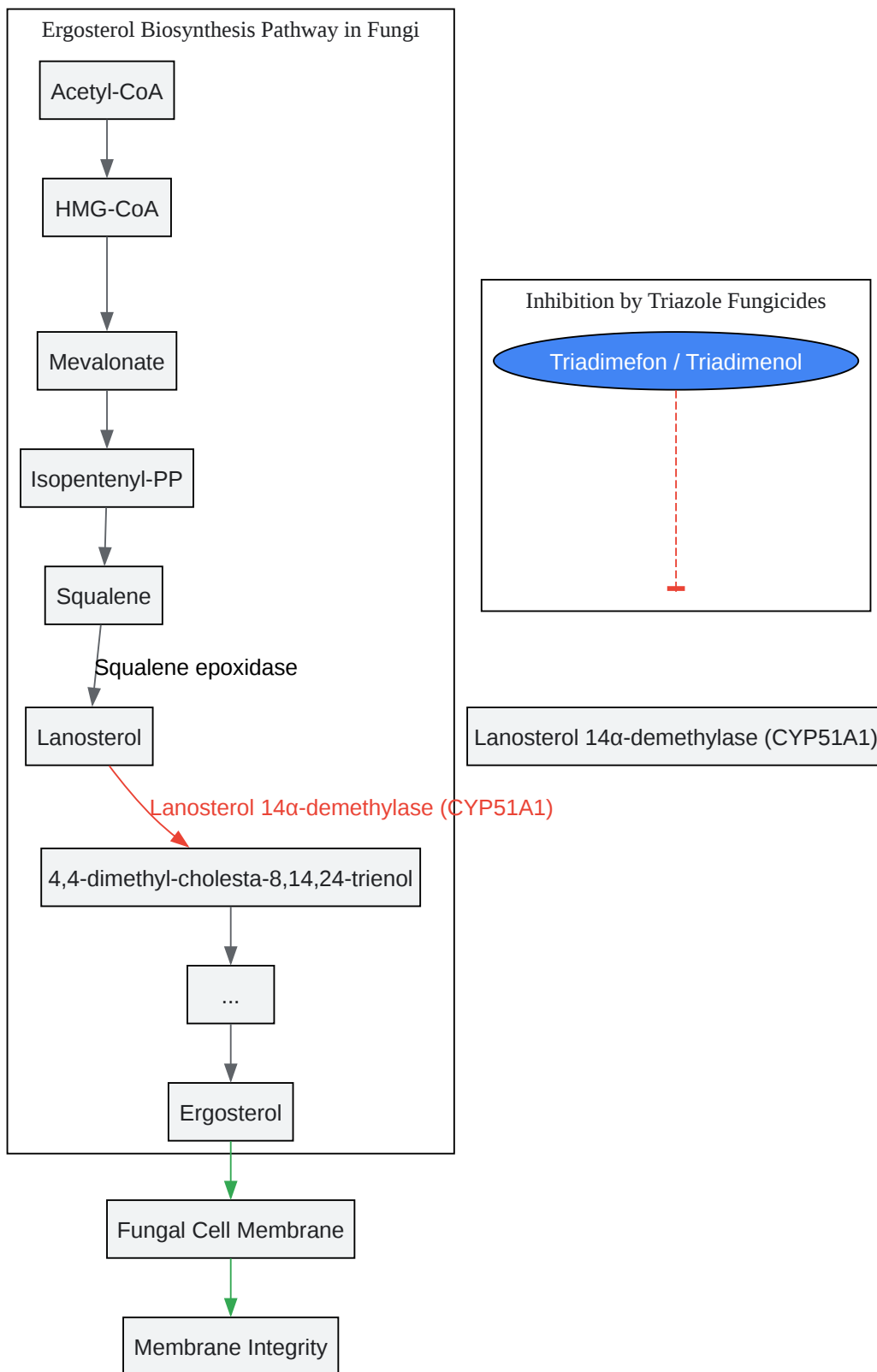
- Triadimefon
- Sodium borohydride (NaBH_4)
- Methanol
- Water
- Diethyl ether

Procedure:

- Dissolve triadimefon in methanol in a round-bottom flask and cool the solution in an ice bath.
- Slowly add sodium borohydride in small portions to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield triadimenol.

Visualizations

Synthetic Pathway from 1-Bromo-3,3-dimethyl-butan-2-ol to Triadimenol



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